Fumonisin B3

Descripción general

Descripción

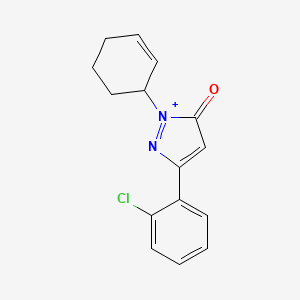

Fumonisin B3 es una micotoxina producida por especies de Fusarium, principalmente Fusarium verticillioides y Fusarium proliferatum. Es una de las varias fumonisinas, que se encuentran comúnmente en el maíz y los productos a base de maíz. Las fumonisinas son conocidas por sus efectos tóxicos en animales y humanos, incluida la carcinogenicidad y la alteración del metabolismo de los esfingolípidos .

Mecanismo De Acción

Fumonisin B3 ejerce sus efectos principalmente inhibiendo la ceramida sintasa, una enzima involucrada en el metabolismo de los esfingolípidos. Esta inhibición conduce a la acumulación de esfinganina y esfingosina, lo que altera las membranas celulares y las vías de señalización. La alteración del metabolismo de los esfingolípidos es un mecanismo clave que subyace a sus efectos toxicológicos y carcinogénicos .

Análisis Bioquímico

Biochemical Properties

Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .

Cellular Effects

This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fumonisin B3 se puede sintetizar mediante una serie de reacciones químicas que implican la extracción y purificación del compuesto de cultivos de maíz inoculados con Fusarium moniliforme. El proceso normalmente implica:

Extracción: Utilizando una mezcla de solventes de acetonitrilo y agua (50:50, v/v) para extraer las fumonisinas objetivo.

Purificación: Empleando cartuchos MAX para la purificación.

Separación cromatográfica: Utilizando procedimientos preparativos cromatográficos en una columna Unitary C18 y una columna SB-CN para eliminar otros interferentes y obtener compuestos de alta pureza.

Métodos de producción industrial

La producción industrial de this compound implica el cultivo a gran escala de especies de Fusarium en sustratos de maíz, seguido de la extracción y purificación utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto sea adecuado para futuras investigaciones y aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

Fumonisin B3 experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Conversión a this compound hidrolizado (HFB3) en condiciones alcalinas.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales presentes en la molécula, afectando su actividad biológica.

Reactivos y condiciones comunes

Hidrólisis alcalina: Utilizando adsorbentes de intercambio aniónico fuertes (MAX) para la determinación de fumonisinas hidrolizadas.

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio para reacciones de oxidación.

Agentes reductores: Como el borohidruro de sodio para reacciones de reducción.

Principales productos formados

This compound hidrolizado (HFB3): Formado mediante hidrólisis alcalina.

Derivados oxidados y reducidos: Dependiendo de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Fumonisin B3 tiene varias aplicaciones de investigación científica, que incluyen:

Estudios toxicológicos: Investigando sus efectos tóxicos en animales y humanos, particularmente su papel en la alteración del metabolismo de los esfingolípidos y la causa de la carcinogenicidad.

Seguridad alimentaria: Monitoreo y control de la contaminación por fumonisinas en productos alimenticios y forrajeros para garantizar la seguridad y el cumplimiento de las normas reglamentarias.

Investigación biológica: Estudiando sus efectos en los procesos y vías celulares, incluido su impacto en la microbiota intestinal en pollos de engorde.

Química analítica: Desarrollo y validación de métodos para la determinación cuantitativa de fumonisinas y sus metabolitos en diversas matrices.

Comparación Con Compuestos Similares

Compuestos similares

Fumonisin B1: La fumonisin más potente y estudiada comúnmente, conocida por sus graves efectos tóxicos.

Fumonisin B2: Similar en estructura y toxicidad a la fumonisin B1 pero menos potente.

Fumonisinas hidrolizadas (HFB1, HFB2, HFB3): Formas modificadas de fumonisinas resultantes de la hidrólisis.

Singularidad de la fumonisin B3

This compound, aunque similar en estructura a la fumonisin B1 y la fumonisin B2, tiene actividades biológicas y perfiles toxicológicos distintos. Sus efectos específicos en el metabolismo de los esfingolípidos y su papel en diversos resultados toxicológicos lo convierten en un compuesto único para la investigación y el estudio .

Propiedades

IUPAC Name |

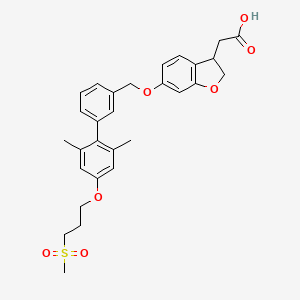

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCRJSQNWHCGOP-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422359-85-0, 136379-59-4 | |

| Record name | Fumonisin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Which Fusarium species are the major producers of fumonisin B3?

A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]

Q2: What is the global prevalence of this compound in maize and maize-based products?

A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]

Q3: Have fumonisins been detected in other food sources besides maize?

A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]

Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?

A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []

Q6: Are there other naturally occurring structural analogues of this compound?

A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]

Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]

Q8: Are there any rapid on-site detection methods available for this compound?

A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []

Q9: What are the known toxic effects of this compound in animals?

A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []

Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?

A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []

Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?

A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []

Q12: Are there any regulatory limits set for this compound levels in food and feed?

A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]

Q13: What strategies can be employed to reduce fumonisin contamination in maize?

A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []

Q14: What are some key areas for future research on this compound?

A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)